molecular formula C36H50N2O13S B1257446 Codeine sulfate trihydrate CAS No. 6854-40-6

Codeine sulfate trihydrate

Cat. No.: B1257446
CAS No.: 6854-40-6
M. Wt: 750.9 g/mol
InChI Key: BOLDZXRCJAJADM-AAXBYHQXSA-N
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Description

Codeine sulfate trihydrate is an opioid receptor agonist used in biochemical and pharmacological research. As a phenanthrene derivative, it is a naturally occurring alkaloid from the poppy plant, Papaver somniferum . This compound acts as a prodrug, with its analgesic and antitussive effects primarily mediated through its O-demethylation to morphine by the cytochrome P450 2D6 (CYP2D6) enzyme . The resulting metabolites then exert their effects by agonizing the mu-opioid receptor (OPRM1), which is a G-protein coupled receptor . Activation of this receptor inhibits adenylate cyclase, reduces intracellular cAMP, hyperpolarizes neurons, and ultimately inhibits the release of various neurotransmitters involved in pain signaling . The main research applications for this compound include the study of opioid receptor function, pain management pathways, and the mechanisms of cough suppression . It is also a critical tool for investigating pharmacogenomics, as the polymorphic nature of the CYP2D6 enzyme leads to significant individual variation in metabolic rate (from poor to ultra-rapid metabolizers), which directly impacts the observed pharmacological effect . Researchers should note that this compound is also a substrate for other enzymes, including CYP3A4 and UGT2B7 . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is absolutely not for human consumption.

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;sulfuric acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H21NO3.H2O4S.3H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4;;;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;(H2,1,2,3,4);3*1H2/t2*11-,12+,13-,17-,18-;;;;/m00..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLDZXRCJAJADM-AAXBYHQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N2O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218658
Record name Codeine sulfate trihydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

750.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6854-40-6, 1420-53-7
Record name Codeine sulfate trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006854406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Codeine sulfate trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Codeine sulphate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol;sulfuric acid;trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CODEINE SULFATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Methylation of Morphine

Methylation is typically achieved using trimethyl phenyl ammonium chloride in the presence of an alkali metal carbonate (e.g., potassium carbonate) and a hydrocarbon solvent (e.g., toluene) at 40–120°C. This reaction substitutes the hydroxyl group with a methoxy group, producing codeine in yields exceeding 70% under optimized conditions. Alternative methylating agents, such as dimethyl sulfate or methyl chloride, are employed industrially, often in aqueous sodium hydroxide or alcoholic sodium ethoxide solutions.

Sulfation of Codeine

Codeine is treated with concentrated sulfuric acid under controlled conditions to form codeine sulfate. The reaction proceeds via esterification of the hydroxyl group at position 6, followed by neutralization to isolate the sulfate salt. The trihydrate form crystallizes from aqueous solutions upon careful evaporation, requiring precise control of temperature and humidity to ensure stoichiometric water incorporation.

Industrial Production Methods

Industrial synthesis prioritizes scalability and cost-efficiency while maintaining high purity. Key steps include:

  • Batch Reactor Methylation : Large-scale reactors facilitate morphine methylation using methyl chloride at 80–100°C, achieving >85% conversion rates.

  • Continuous Sulfation : Automated systems introduce sulfuric acid to codeine suspensions, minimizing side reactions like over-sulfation or decomposition.

  • Crystallization Optimization : Industrial crystallizers maintain 25–30°C and 60–70% relative humidity to promote trihydrate formation, avoiding metastable hydrates (e.g., hemihydrates or sesquihydrates).

Crystallization and Hydration Control

The stability and bioavailability of this compound depend on its crystalline structure. X-ray diffraction studies reveal that the trihydrate’s lattice accommodates three water molecules via hydrogen bonds with sulfate anions and codeine’s ether oxygen. Key crystallization parameters include:

ParameterOptimal RangeEffect on Hydration State
Temperature20–25°CPrevents anhydrate formation
Humidity65–75%Ensures trihydrate stability
Evaporation Rate0.5 mL/hAvoids amorphous precipitation

Deviations from these conditions may yield hemihydrates or anhydrous forms, which exhibit altered dissolution profiles.

Analytical Characterization

Post-synthesis analysis ensures compliance with pharmacopeial standards:

  • X-Ray Diffraction (XRD) : Confirms trihydrate crystal structure by matching peaks to reference patterns (e.g., d-spacing at 7.2 Å and 4.3 Å).

  • Thermogravimetric Analysis (TGA) : Quantifies water content (theoretical: 13.5 wt%) to verify hydration stoichiometry.

  • High-Performance Liquid Chromatography (HPLC) : Detects impurities (e.g., morphine, 6-acetylcodeine) at <0.1% thresholds.

Recent Advances and Modifications

Modern synthetic chemistry has introduced innovative techniques to enhance efficiency:

  • Microwave-Assisted Synthesis : Reduces reaction times for methylation and sulfation by 40–60% compared to conventional heating.

  • Palladium-Catalyzed Coupling : Enables selective functionalization at position 1 of codeine, though this remains exploratory for sulfate derivatives.

  • Supercritical Fluid Processing : Utilizes SC-CO2 to purify codeine sulfate, achieving 99.9% purity with solubility up to 6.502 × 10⁻⁵ mole fraction at 27 MPa.

Challenges and Optimization

Common challenges in large-scale production include:

  • Hydration Instability : Minor humidity fluctuations during storage can dehydrate the trihydrate, necessitating controlled packaging environments.

  • Byproduct Formation : Over-methylation generates thebaine, requiring rigorous HPLC monitoring.

  • Low-Yield Steps : Nitration and diazotization reactions historically yielded <50%, but microwave optimization now achieves >75% efficiency .

Chemical Reactions Analysis

Types of Reactions: Codeine sulfate undergoes various chemical reactions, including:

    Oxidation: Codeine can be oxidized to form codeinone.

    Reduction: Codeine can be reduced to form dihydrocodeine.

    Substitution: Codeine can undergo substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like methyl iodide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Codeinone

    Reduction: Dihydrocodeine

    Substitution: Various substituted codeine derivatives

Scientific Research Applications

Pharmacological Properties

Mechanism of Action
Codeine sulfate primarily acts as an agonist at the mu-opioid receptors in the central nervous system, leading to analgesic effects. It is also known to have sedative and antitussive properties. The conversion of codeine to morphine, facilitated by the enzyme cytochrome P450 2D6, plays a significant role in its analgesic efficacy .

Pharmacokinetics

  • Absorption : Codeine is absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 60 minutes post-administration .
  • Distribution : The volume of distribution ranges from 3 to 6 L/kg, indicating extensive tissue distribution .
  • Metabolism : Approximately 70-80% of codeine is metabolized via glucuronidation and O-demethylation to morphine and norcodeine .
  • Elimination : About 90% is excreted through the kidneys, with a plasma half-life of around 3 hours .

Pain Management

Codeine sulfate trihydrate is primarily indicated for the relief of mild to moderately severe pain. It is often prescribed when alternative treatments are inadequate. The drug's effectiveness in acute pain management has been documented in various studies, demonstrating its utility in postoperative settings and chronic pain conditions .

Case Study Example
In a case study involving patients with acute pain post-surgery, codeine was administered as part of a multimodal analgesia approach. Results indicated significant pain relief with manageable side effects, highlighting its role in enhancing patient comfort during recovery .

Cough Suppression

Codeine sulfate is also utilized as an antitussive agent, particularly in adults suffering from persistent cough due to respiratory conditions. Its efficacy in reducing cough reflex has been well-established, although concerns regarding respiratory depression limit its use in certain populations, such as children post-tonsillectomy .

Comparative Efficacy

Application Dosage Forms Efficacy Considerations
Pain ManagementTablets, Oral SolutionModerateRisk of addiction; monitor for respiratory depression
Cough SuppressionSyrupsHighCaution in pediatric use; potential for overdose

Safety and Adverse Effects

The use of this compound is associated with several risks, including respiratory depression, especially in ultra-rapid metabolizers who convert codeine to morphine more efficiently. Case reports have documented severe adverse effects, including fatalities in children following tonsillectomy when treated with codeine due to this metabolic variability .

Comparison with Similar Compounds

    Morphine: A more potent opioid analgesic with a higher risk of addiction and side effects.

    Hydrocodone: Similar to codeine but more potent and often used in combination with acetaminophen.

    Oxycodone: Another potent opioid analgesic with a higher potential for abuse.

Uniqueness: Codeine sulfate is unique in its relatively mild potency compared to other opioids, making it suitable for treating mild to moderate pain with a lower risk of severe side effects. Its ability to be metabolized into morphine allows for effective pain relief while maintaining a safer profile for patients .

Biological Activity

Codeine sulfate trihydrate is a widely used opioid analgesic, primarily indicated for the management of mild to moderately severe pain. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, metabolic pathways, and clinical implications.

Chemical Structure and Properties

  • Chemical Name : Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-(5α,6α)-, sulfate (2:1) (salt), trihydrate
  • Empirical Formula : C18_{18}H21_{21}NO3_3
  • Molecular Weight : 299.36 g/mol

Codeine sulfate is typically presented as white crystalline powder or needle-like crystals and is soluble in water.

Codeine exerts its analgesic effects primarily through agonism at the mu-opioid receptors in the central nervous system (CNS). The binding to these receptors leads to:

  • Inhibition of Pain Transmission : Activation of mu receptors decreases intracellular cAMP levels and calcium ion concentrations, which hyperpolarizes nociceptive neurons and impairs pain signal transmission .
  • Sedative Effects : While codeine has sedative properties, they are less potent than those of morphine .
  • Gastrointestinal Effects : Codeine also reduces intestinal motility, which can lead to constipation—a common side effect associated with opioid use .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Codeine is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 60 minutes post-administration .
  • Metabolism :
    • Approximately 70-80% is metabolized in the liver.
    • Major metabolic pathways involve:
      • Glucuronidation to codeine-6-glucuronide (C6G) and morphine.
      • O-demethylation to morphine (5-10%) and N-demethylation to norcodeine (10%) .
    • The metabolites C6G and morphine-6-glucuronide (M6G) are known to have analgesic properties, while norcodeine generally does not contribute to analgesia .
MetabolitePathwayPercentage MetabolizedAnalgesic Activity
CodeineParent compound-Yes
MorphineO-demethylation5-10%Yes
NorcodeineN-demethylation~10%No
Codeine-6-glucuronideGlucuronidation~70%Yes
Morphine-3-glucuronide (M3G)Glucuronidation-No
Morphine-6-glucuronide (M6G)Glucuronidation-Yes

Efficacy in Pain Management

Clinical studies indicate that codeine sulfate is effective for managing pain in various settings. A study involving patients with chronic pain demonstrated significant pain relief when administered codeine in combination with acetaminophen compared to placebo .

Risks of Respiratory Depression

A notable concern with codeine use is the risk of respiratory depression, particularly in children. Reports have highlighted cases where children undergoing tonsillectomy experienced life-threatening respiratory issues post-administration due to rapid metabolism of codeine to morphine via CYP2D6 polymorphisms .

Adverse Effects

Common side effects associated with codeine sulfate include:

  • Drowsiness
  • Constipation
  • Nausea and vomiting
    These adverse reactions necessitate careful monitoring during treatment, especially in vulnerable populations such as the elderly or those with pre-existing respiratory conditions .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying codeine sulfate trihydrate in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification due to its precision (LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL). Alternative methods include spectrophotometry (UV-Vis at 285 nm) and mass spectrometry (LC-MS) for enhanced specificity. Ensure calibration with certified reference standards and validate methods per ICH guidelines .
  • Data Comparison :

MethodLOD (µg/mL)LOQ (µg/mL)Accuracy (%)Source
HPLC-UV0.10.398-102
LC-MS0.050.1599-101

Q. How should a pharmacokinetic study comparing this compound to other salts (e.g., phosphate) be designed?

  • Experimental Design : Use a crossover design with controlled dosing (e.g., 30 mg equivalents) in healthy volunteers. Measure plasma concentrations via LC-MS at intervals (0, 1, 2, 4, 8, 12, 24 h). Account for inter-individual variability using mixed-effects modeling. Include bioavailability metrics (AUC, Cmax, Tmax) and statistical power analysis (α=0.05, β=0.2) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Protocols : Work in fume hoods with PPE (gloves, lab coats, goggles). Follow OSHA guidelines for opioid handling, including secure storage and waste disposal. Document all procedures and train personnel in emergency response (e.g., spill containment, overdose antidotes like naloxone) .

Advanced Research Questions

Q. How can contradictions in reported metabolic pathways of this compound be resolved?

  • Analysis Strategy : Conduct a systematic review (PRISMA guidelines) to aggregate data from preclinical and clinical studies. Use meta-regression to identify confounding variables (e.g., CYP2D6 polymorphisms, drug-drug interactions). Validate findings with in vitro hepatocyte models and stable isotope tracing .

Q. What in silico methods are effective for predicting this compound’s interactions with CYP450 enzymes?

  • Methodology : Employ molecular docking (AutoDock Vina) to assess binding affinities to CYP2D6/3A4. Validate predictions with molecular dynamics (MD) simulations (GROMACS) over 100 ns. Cross-reference with experimental inhibition constants (Ki) from human liver microsomes .

Q. How can researchers ensure reproducibility in synthesizing this compound with high purity?

  • Synthesis Optimization : Follow USP/NF guidelines for crystallization (e.g., ethanol-water solvent system, controlled cooling rates). Characterize purity via X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Document batch-to-batch variability using ANOVA (p < 0.05 threshold) .

Q. What strategies address variability in this compound’s stability under different storage conditions?

  • Stability Testing : Design accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays. Apply Arrhenius modeling to predict shelf life. For photodegradation, use amber glass vials and assess degradation products via NMR .

Data Presentation and Contradiction Management

Q. How should conflicting in vivo vs. in vitro efficacy data for this compound be presented?

  • Framework : Use a weighted evidence table to highlight study limitations (e.g., animal model relevance, cell line selection). Apply Bradford Hill criteria for causality assessment. Discuss pharmacokinetic-pharmacodynamic (PK/PD) mismatches in the discussion section .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Methods : Fit data to sigmoidal Emax models (GraphPad Prism). Use bootstrapping for 95% confidence intervals. For non-linear responses, apply Akaike Information Criterion (AIC) to compare models .

Literature and Methodology Resources

  • Systematic Reviews : Cochrane guidelines for minimizing bias through comprehensive search strategies (e.g., PubMed, Embase, clinicaltrials.gov ) .
  • Structural Characterization : Refer to USP monographs for crystallography standards and impurity profiling .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Codeine sulfate trihydrate
Reactant of Route 2
Codeine sulfate trihydrate

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